[1,1'-Bi(cyclopentane)]-1-amine

Catalog No.
S14159902
CAS No.
61423-28-7
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bi(cyclopentane)]-1-amine

CAS Number

61423-28-7

Product Name

[1,1'-Bi(cyclopentane)]-1-amine

IUPAC Name

1-cyclopentylcyclopentan-1-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c11-10(7-3-4-8-10)9-5-1-2-6-9/h9H,1-8,11H2

InChI Key

UQMZFXVYWHPBOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)N

The compound [1,1'-Bi(cyclopentane)]-1-amine is a bicyclic amine that features two cyclopentane rings connected by a single bond, with an amine functional group attached to one of the carbon atoms. This unique structure imparts distinctive properties to the compound, making it an interesting subject of study in organic chemistry. The compound's molecular formula is C_{10}H_{17}N, and it has a molecular weight of approximately 155.25 g/mol. Its structural formula can be represented as follows:

C10H17N\text{C}_{10}\text{H}_{17}\text{N}

Typical of amines and cycloalkanes. Key reactions include:

  • Alkylation: The amine can act as a nucleophile, reacting with alkyl halides to form substituted amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols under specific conditions.

The reactivity of this compound is influenced by the steric hindrance provided by the bicyclic structure, which may limit access to the nitrogen atom for electrophilic attack.

Synthesis of [1,1'-Bi(cyclopentane)]-1-amine typically involves the following methods:

  • Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors such as dicarbonyl compounds.
  • Amine Formation: The introduction of the amine group can be accomplished via reductive amination or direct amination methods using ammonia or primary amines in the presence of reducing agents.

Recent advancements in synthetic methodologies may also allow for more efficient and selective synthesis routes involving catalysis or multistep processes.

The applications of [1,1'-Bi(cyclopentane)]-1-amine are primarily in the fields of organic synthesis and medicinal chemistry. Potential applications include:

  • Building Blocks: It serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals.
  • Ligands: Its unique structure may allow it to function as a ligand in coordination chemistry or catalysis.

Several compounds share structural similarities with [1,1'-Bi(cyclopentane)]-1-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Cyclopentylcyclopentan-1-amineBicyclic AmineContains a single cyclopentane ring
1,1'-Bi(cyclopropyl)-1-amineBicyclic AmineFeatures cyclopropyl groups instead of cyclopentane
2-Aminobicyclo[2.2.2]octaneBicyclic AmineContains a bridged bicyclic system

Uniqueness

[1,1'-Bi(cyclopentane)]-1-amine is unique due to its dual cyclopentane rings which confer distinct steric properties compared to other bicyclic amines. Its specific arrangement allows for potential applications that leverage its unique steric and electronic characteristics.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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